6-fluoro-1H-benzimidazole-2-thiol
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Description
6-fluoro-1H-benzimidazole-2-thiol is a useful research compound. Its molecular formula is C7H5FN2S and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6-fluoro-1H-benzimidazole-2-thiol plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with enzymes such as urease, where it exhibits strong inhibitory activity . The compound binds to the active site of the enzyme, preventing its normal function. Additionally, this compound interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which contribute to its stability and efficacy in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation depending on the context . This binding is often facilitated by hydrogen bonds and van der Waals interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation can be accelerated by exposure to light and high temperatures . Over time, the effects of this compound on cellular function may diminish as the compound degrades, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . These threshold effects underscore the need for careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It has been shown to inhibit enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . This inhibition leads to increased levels of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components . Additionally, this compound affects metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as cell type, tissue specificity, and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These interactions are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Properties
IUPAC Name |
5-fluoro-1,3-dihydrobenzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTJBCKSGKYUMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392451 |
Source
|
Record name | 6-fluoro-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-42-6 |
Source
|
Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-fluoro-1H-benzimidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.